molecular formula C12H14F3N3O2S B12228993 N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide

Cat. No.: B12228993
M. Wt: 321.32 g/mol
InChI Key: ZCVZVVHFMSCHJD-UHFFFAOYSA-N
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Description

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including nucleophilic substitution reactions.

    Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyridine and azetidine rings are then coupled together using suitable reagents and conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the azetidine ring play crucial roles in its biological activity, influencing its binding affinity and specificity towards target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide is unique due to its combination of a trifluoromethyl group, azetidine ring, and cyclopropanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14F3N3O2S

Molecular Weight

321.32 g/mol

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C12H14F3N3O2S/c13-12(14,15)8-3-4-16-11(5-8)18-6-9(7-18)17-21(19,20)10-1-2-10/h3-5,9-10,17H,1-2,6-7H2

InChI Key

ZCVZVVHFMSCHJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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